5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a dihydropyridine ring substituted with a fluorophenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. For this specific compound, the following steps are generally followed:
Starting Materials: 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
Reaction Conditions: The reactants are mixed in ethanol and heated under reflux for several hours.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 5-(4-Fluorophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)-4-hydroxy-1,4-dihydropyridine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is studied for its potential as a calcium channel blocker. Compounds with similar structures have shown efficacy in modulating calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and angina. Its ability to interact with calcium channels makes it a candidate for drug development in this area.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Felodipine: Similar in structure and function, used for managing high blood pressure.
Uniqueness
5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic outcomes.
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTVDTIADHKZNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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